molecular formula C9H9F3N2OS B11778401 (2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

Cat. No.: B11778401
M. Wt: 250.24 g/mol
InChI Key: SEEWNEBNKJGBBI-UHFFFAOYSA-N
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Description

(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
  • 5,6-Dihydroimidazo[2,1-b]thiazole derivatives

Uniqueness

What sets (2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol apart from similar compounds is its specific substitution pattern and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2OS

Molecular Weight

250.24 g/mol

IUPAC Name

[2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

InChI

InChI=1S/C9H9F3N2OS/c1-4-5(2)16-8-13-7(9(10,11)12)6(3-15)14(4)8/h15H,3H2,1-2H3

InChI Key

SEEWNEBNKJGBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=C(N12)CO)C(F)(F)F)C

Origin of Product

United States

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